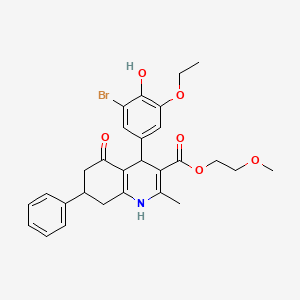
1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as DF-MDBP, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been reported to exhibit stimulant and hallucinogenic effects. DF-MDBP has gained popularity among recreational drug users due to its potency and availability. However, the scientific community has been studying the compound for its potential applications in research.
作用机制
1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine acts as a potent stimulant by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. The compound binds to the dopamine transporter and blocks the reuptake of dopamine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in an increase in the activity of dopaminergic neurons and a subsequent increase in dopamine release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine are similar to those of other stimulants. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and heightened alertness. However, the long-term effects of 1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine on the brain and other organs are not well understood and require further research.
实验室实验的优点和局限性
1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. The compound is also potent and exhibits a high affinity for the dopamine transporter, making it a useful tool for studying the central nervous system. However, the use of 1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine in laboratory experiments is limited by its potential for abuse and the lack of information on its long-term effects.
未来方向
There are several future directions for research on 1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine. One area of interest is the development of new drugs that target the dopamine transporter and have fewer side effects than existing stimulants. Another area of research is the investigation of the long-term effects of 1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine on the brain and other organs. Finally, the use of 1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD) is also an area of potential future research.
合成方法
1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzoyl chloride with 4-fluorophenylpiperidine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of 1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is relatively straightforward and can be carried out using standard laboratory equipment.
科学研究应用
1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been used in scientific research to investigate its potential as a tool for studying the central nervous system. The compound has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This mechanism of action is similar to that of other psychoactive substances such as cocaine and amphetamines.
属性
IUPAC Name |
(2,4-dimethoxyphenyl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-25-17-9-10-18(19(12-17)26-2)20(24)23-11-3-4-16(13-23)22-15-7-5-14(21)6-8-15/h5-10,12,16,22H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICIWFVFYUJTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{1-[4-(4-chlorophenyl)butanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5197723.png)

![4-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}thiomorpholine](/img/structure/B5197735.png)

![N-({[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5197747.png)
![10-benzoyl-11-(4-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5197748.png)
![N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclohexane-1,2'-quinazolin]-3'-yl)methanesulfonamide](/img/structure/B5197759.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5197761.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5197776.png)
![2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5197782.png)
![sec-butyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5197800.png)
![N-[4-(aminocarbonyl)phenyl]-3-phenoxybenzamide](/img/structure/B5197809.png)
![(3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5197817.png)
![1-(2-chlorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5197822.png)